Naamine G is a natural product found in Leucetta chagosensis with data available.
Naamine G
CAS No.:
Cat. No.: VC1842987
Molecular Formula: C21H25N3O4
Molecular Weight: 383.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C21H25N3O4 |
|---|---|
| Molecular Weight | 383.4 g/mol |
| IUPAC Name | 4-[[2-amino-5-[(4-methoxyphenyl)methyl]-3-methylimidazol-4-yl]methyl]-2,6-dimethoxyphenol |
| Standard InChI | InChI=1S/C21H25N3O4/c1-24-17(10-14-11-18(27-3)20(25)19(12-14)28-4)16(23-21(24)22)9-13-5-7-15(26-2)8-6-13/h5-8,11-12,25H,9-10H2,1-4H3,(H2,22,23) |
| Standard InChI Key | DMFFDOWRZFDQGT-UHFFFAOYSA-N |
| Canonical SMILES | CN1C(=C(N=C1N)CC2=CC=C(C=C2)OC)CC3=CC(=C(C(=C3)OC)O)OC |
Introduction
Chemical Structure and Properties
Molecular Composition and Structure
Naamine G possesses a defined molecular identity with the chemical formula C₂₁H₂₅N₃O₄ and a molecular weight of 383.4 g/mol . The structure has been thoroughly elucidated using advanced spectroscopic techniques, including nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry. These analyses have confirmed the complex framework centered around an imidazole ring that characterizes this compound.
The complete chemical name of Naamine G is 4-[[2-amino-5-[(4-methoxyphenyl)methyl]-3-methylimidazol-4-yl]methyl]-2,6-dimethoxyphenol . This nomenclature precisely describes the compound's structure, which features:
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A central imidazole ring with a methyl substituent at position 3
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An amino group at position 2 of the imidazole ring
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A 4-methoxyphenyl methyl substituent at position 5
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A 2,6-dimethoxyphenol group connected via a methylene bridge at position 4
In chemical classification systems, Naamine G is categorized as both a methoxybenzene and a phenol derivative, reflecting key elements of its chemical structure .
Physical and Chemical Properties
Naamine G participates in typical imidazole-based reactions, including acylation under controlled conditions. Its stability has been assessed using thermal gravimetric analysis (TGA) and differential scanning calorimetry (DSC) under various conditions, providing valuable data for handling and storage requirements.
The compound's spectroscopic profile has been well-documented, with synthetic versions showing good agreement with the spectral data of naturally isolated material . This concordance confirms the structural assignments and provides a reliable basis for identification and quality control.
Isolation and Synthesis
Chemical Synthesis Pathways
The synthesis of Naamine G has been achieved through innovative methodologies that allow precise construction of its imidazole framework. One significant synthetic approach involves position-selective metalation strategies, which enable controlled functionalization of the molecule. This approach is part of a broader synthetic strategy used for Leucetta alkaloids that involves sequential chemoselective halogen-metal exchange reactions.
A documented synthetic route to Naamine G involves catalytic hydrogenation that results in the reduction of an azido moiety to the corresponding amine and simultaneous hydrogenolysis of a benzyl protecting group . This approach produced Naamine G in excellent yield according to the researchers.
The synthesis strategy is related to methods developed for similar compounds such as naamidine G, where 4,5-dihaloimidazoles can be functionalized in a sequential and controlled manner in the order of C5→C4→C2 using Grignard reagents (for functionalization at the 4- and 5-positions) and n-BuLi (for functionalization at C2) . This methodical approach has proven valuable for accessing various members of the Leucetta family of alkaloids and their analogs.
Biological Activities
Cytotoxicity Profile
Naamine G exhibits selective cytotoxicity against various cancer cell lines, which has made it a compound of interest in oncology research. Preliminary studies suggest it may inhibit cellular pathways involved in proliferation by interacting with specific receptors or enzymes.
Structure-Activity Relationships
Comparative analysis of cytotoxicity data for naamines and their corresponding naamidines reveals consistent patterns, with naamidines generally showing higher biological activity . This suggests that the structural elements distinguishing naamidines from naamines (specifically the parabanic acid moiety in naamidines) significantly contribute to enhanced cytotoxic effects.
The following table summarizes comparative cytotoxicity data for selected naamine and naamidine compounds:
This structure-activity relationship information provides valuable guidance for medicinal chemistry efforts aimed at optimizing the biological activity of these compounds.
Current Research and Applications
Synthetic Methodology Development
The development of efficient synthetic routes to Naamine G has stimulated broader advances in synthetic methodology, particularly in the selective functionalization of imidazole rings . These methods are actively being explored for the synthesis of other members of the Leucetta family of alkaloids and their analogs for medicinal chemistry programs .
The ability to synthesize Naamine G and related compounds in laboratory settings is crucial for further research, as it overcomes the limitations associated with isolation from natural sources, which typically yields only small quantities of material.
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